![molecular formula C20H30N2O B14399887 N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea CAS No. 89472-90-2](/img/structure/B14399887.png)
N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Bicyclo[221]heptan-2-yl-N’-butyl-N-[(4-methylphenyl)methyl]urea is a complex organic compound featuring a bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-methylphenyl)methyl]urea typically involves multiple steps. One common approach is the reaction of bicyclo[2.2.1]heptan-2-ylamine with butyl isocyanate and 4-methylbenzyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-methylphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-methylphenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-methylphenyl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: An unsaturated hydrocarbon with a double bond in the bicyclic ring.
Norbornadiene: A diene with two double bonds in the bicyclic ring.
Uniqueness
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-methylphenyl)methyl]urea is unique due to its specific functional groups and the combination of bicyclic and urea structures. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
89472-90-2 |
|---|---|
分子式 |
C20H30N2O |
分子量 |
314.5 g/mol |
IUPAC 名称 |
1-(2-bicyclo[2.2.1]heptanyl)-3-butyl-1-[(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C20H30N2O/c1-3-4-11-21-20(23)22(14-16-7-5-15(2)6-8-16)19-13-17-9-10-18(19)12-17/h5-8,17-19H,3-4,9-14H2,1-2H3,(H,21,23) |
InChI 键 |
NAUHPNBJPUGJCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)N(CC1=CC=C(C=C1)C)C2CC3CCC2C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


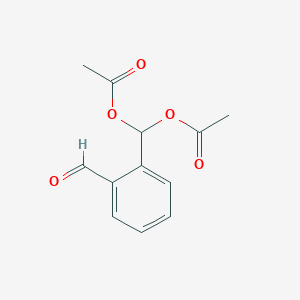
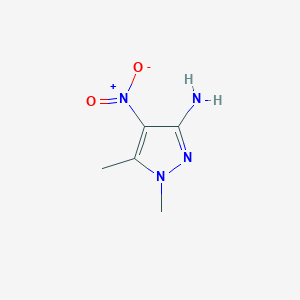
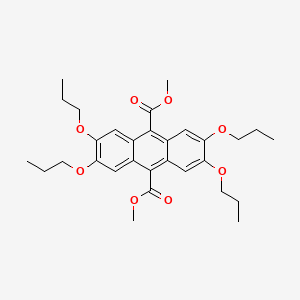
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)
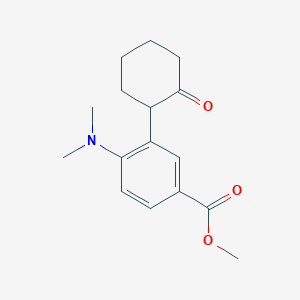
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)

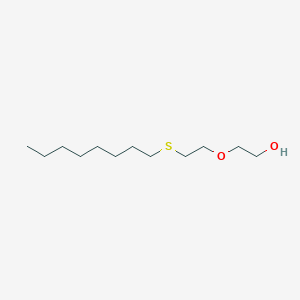
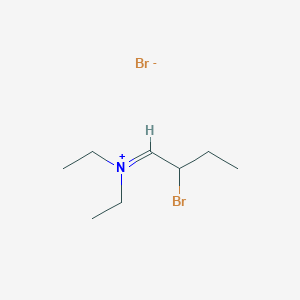
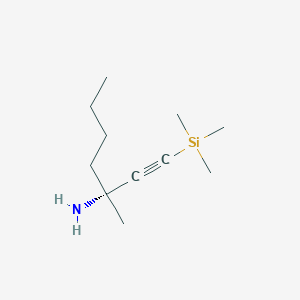
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

